

chemical reactivity of 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

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Compound of Interest

Compound Name: 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

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An In-depth Technical Guide to the Chemical Reactivity of **4-Bromo-1-(difluoromethoxy)-2-fluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of **4-Bromo-1-(difluoromethoxy)-2-fluorobenzene** (CAS No. 954235-78-0). While specific experimental data for this compound is limited in published literature, this document extrapolates its reactivity based on the well-established chemistry of its constituent functional groups—an aryl bromide, a difluoromethoxy group, and a fluorine substituent. The guide focuses on key transformations relevant to synthetic chemistry, including palladium-catalyzed cross-coupling reactions, metallation, and nucleophilic aromatic substitution. Detailed general methodologies, derived from analogous systems, are provided, along with structured data tables and visualizations to aid researchers in designing synthetic routes involving this versatile building block.

Introduction and Structural Analysis

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. [1] Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective transformations.

Structural Features and Predicted Electronic Effects:

- **Aryl Bromide:** The carbon-bromine bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents.
- **Difluoromethoxy Group (-OCHF₂):** This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at the para position where the bromine atom resides.
- **Fluorine Atom:** As a substituent, fluorine is deactivating via its inductive effect but is an ortho, para-director due to its +M (mesomeric) effect.^[2] It is a potent ortho-directing group for metallation reactions like lithiation.^[3]

The interplay of these electronic effects governs the molecule's reactivity, making the C-Br bond the most probable site for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of **4-Bromo-1-(difluoromethoxy)-2-fluorobenzene** serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.^[4] For the title compound, this reaction would occur at the C-Br bond.

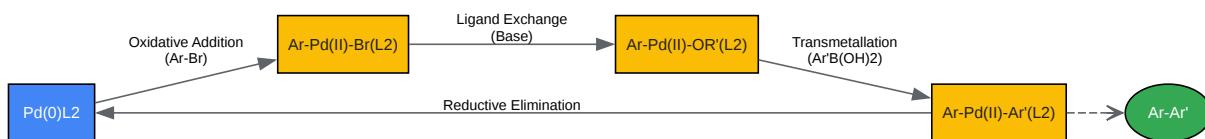
Generalized Experimental Protocol (Analogous Systems): A mixture of the aryl bromide (1.0 mmol), a boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol) is prepared in a solvent system, typically a mixture of toluene, ethanol, and water or dioxane and water. The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours until completion, as monitored by TLC or GC-MS.^[5]

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Analogous Aryl Bromides

Aryl Bromide	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1-Bromo-4-fluorobenzene	Phenylboronic acid	G-COOH-Pd-10	Na ₂ CO ₃	H ₂ O/EtOH	80	>95
1-Bromo-2-fluorobenzene	4-Fluorophenylboronic acid	G-COOH-Pd-10	Na ₂ CO ₃	H ₂ O/EtOH	80	80

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ on MagNPs (0.25) | Na₂CO₃ | DMA | 140 | >99 |

Data extrapolated from studies on similar substrates.[5][6]



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Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[7][8] It is a cornerstone for synthesizing aryl amines.

Generalized Experimental Protocol (Analogous Systems): An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g.,

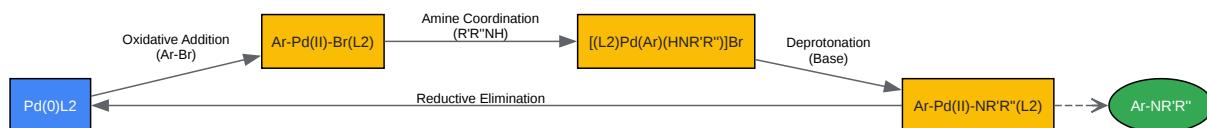
XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 mmol) under an inert atmosphere. The aryl bromide (1.0 mmol), the amine (1.1-1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane) are added. The mixture is heated, typically between 80°C and 110°C, for 12-24 hours.[9][10]

Table 2: Representative Buchwald-Hartwig Amination Reactions on Analogous Aryl Halides

Aryl Halide	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
4-Chloroanisole	Diphenylamine	Pd ₂ (dba) ₃ (1)	tBu ₃ P·HBF ₄ (2)	NaOtBu	Toluene	110 (reflux)	65
4-Bromobenzotrifluoride	Aniline	Pd ₂ (dba) ₃ (2)	XPhos (4)	NaOtBu	Toluene	100	>95 (GC)

| Aryl Bromides | Benzamide | XantPhos Pd G3 (5) | - | DBU | MeCN/Toluene | 140 | 70-90 |

Data extrapolated from studies on similar substrates.[9][11][12]



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Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13][14]

Generalized Experimental Protocol (Analogous Systems): To a solution of the aryl bromide (1.0 mmol) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), a copper(I) salt (e.g., CuI , 1-5 mol%), the terminal alkyne (1.1-1.5 mmol), and an amine base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-80°C) until completion.[15][16]

Table 3: Representative Sonogashira Coupling Reactions on Analogous Aryl Bromides

Aryl Bromide	Alkyne	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
4-Bromoanisole	Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$	CuI	Et_3N	THF	65	95
Generic Aryl Bromide	Generic Alkyne	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (5)	CuI (2.5)	DIPA	THF	RT	89

| 4-Bromo-1H-indole | Phenylacetylene | $[\text{DTBNpP}]\text{Pd}(\text{crotyl})\text{Cl}$ (5) | None | TMP | DMSO | RT | 87 |

Data extrapolated from studies on similar substrates.[15][17][18]

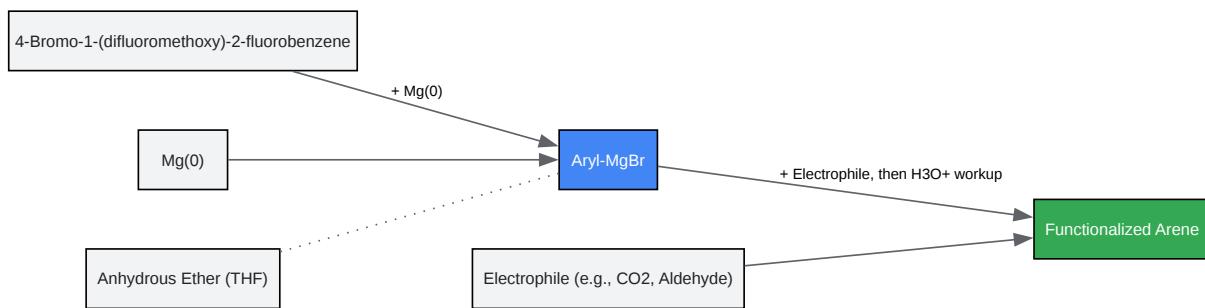
Formation and Reactivity of Organometallic Intermediates

The C-Br bond can be converted into a C-metal bond, transforming the electrophilic carbon into a potent nucleophile or a strong base.

Grignard Reagent Formation

Aryl bromides readily react with magnesium metal in an anhydrous ether solvent to form aryl Grignard reagents (ArMgBr).[8][19] These reagents are highly reactive nucleophiles and strong bases.

Generalized Experimental Protocol: Magnesium turnings (1.2-1.5 equivalents) are placed in an oven-dried flask under an inert atmosphere. A small crystal of iodine is often added as an activator. A solution of the **4-Bromo-1-(difluoromethoxy)-2-fluorobenzene** (1.0 equivalent) in anhydrous THF or diethyl ether is added dropwise. The reaction is often initiated by gentle heating or sonication and then proceeds exothermically. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy gray or brown solution.[20][21]



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Caption: Workflow for Grignard Reagent Formation and Reaction.

Reactivity Considerations: The C-F bond is generally unreactive towards magnesium insertion under standard conditions, ensuring selective formation of the arylmagnesium bromide at the C-Br position.[22]

Lithiation and Halogen-Metal Exchange

Treatment of aryl halides with organolithium reagents (e.g., n-BuLi, s-BuLi) can lead to two competing pathways: direct deprotonation (ortho-lithiation) or halogen-metal exchange.

- Halogen-Metal Exchange: The exchange of bromine with lithium is an extremely fast process, typically occurring at low temperatures (-78°C). This would be the expected major pathway, yielding 4-(difluoromethoxy)-2-fluoro-phenyllithium.[23]

- Ortho-Lithiation (Deprotonation): The fluorine atom is a powerful ortho-directing group for lithiation.[3][24] In principle, deprotonation could occur at the C3 position, ortho to the fluorine. However, the rate of Br-Li exchange is generally much faster than deprotonation adjacent to a fluorine.[23]

Therefore, the reaction of **4-Bromo-1-(difluoromethoxy)-2-fluorobenzene** with an alkyl lithium reagent is predicted to overwhelmingly favor halogen-metal exchange at the C-Br position.

Nucleophilic Aromatic Substitution (S_nAr)

Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group (like $-NO_2$) positioned ortho or para to a good leaving group.[6]

In **4-Bromo-1-(difluoromethoxy)-2-fluorobenzene**, the bromine atom is para to the electron-withdrawing $-OCHF_2$ group. This arrangement provides electronic activation towards S_nAr . However, the $-OCHF_2$ group is a moderately activating group compared to a nitro group. Therefore, S_nAr reactions at the C-Br bond would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, thiolates).[25] The fluorine atom is generally a poor leaving group in S_nAr unless the ring is highly activated.[26]

Conclusion

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is a promising building block for complex molecule synthesis. Its reactivity is dominated by the carbon-bromine bond, which is highly susceptible to a range of transformations. Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and the formation of organometallic reagents via halogen-metal exchange or magnesium insertion are the most viable and predictable synthetic pathways. While nucleophilic aromatic substitution is electronically plausible, it would likely require forcing conditions. This guide provides a foundational understanding and practical starting points for researchers aiming to incorporate this versatile intermediate into their synthetic programs.

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